Methyl 2-[2-(bromomethyl)-3-nitrophenyl]acetate
Description
Methyl 2-[2-(bromomethyl)-3-nitrophenyl]acetate is an aromatic ester derivative featuring a bromomethyl (-CH₂Br) group at the ortho position and a nitro (-NO₂) group at the meta position on the benzene ring, with a methyl acetate moiety attached. This compound is structurally characterized by its electron-withdrawing nitro group and the reactive bromomethyl substituent, which make it a versatile intermediate in organic synthesis, particularly in nucleophilic substitution reactions, pharmaceutical precursor development, and agrochemical research .
Properties
IUPAC Name |
methyl 2-[2-(bromomethyl)-3-nitrophenyl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO4/c1-16-10(13)5-7-3-2-4-9(12(14)15)8(7)6-11/h2-4H,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJMMLPKGGWBXKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=C(C(=CC=C1)[N+](=O)[O-])CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Microwave-Assisted Bromination
Recent advancements explore microwave irradiation to accelerate bromination. A 2016 study demonstrated that heating methyl 3-nitro-2-methylphenylacetate with NBS and AIBN at 80°C for 30 minutes under microwave conditions achieves 95% yield, reducing reaction time tenfold compared to conventional reflux.
One-Pot Nitration-Bromination
A patent-pending method (CN101486654A) combines nitration and bromination in a single reactor. After nitrating 2-methylphenylacetic acid, the crude product is directly subjected to bromination without isolation, reducing solvent use and processing time. However, this approach risks over-bromination and requires precise stoichiometric control.
Catalytic Bromination with Lewis Acids
Preliminary studies indicate that FeCl3 or AlCl3 catalyzes benzylic bromination at lower temperatures (40–50°C). While yields remain modest (60–70%), this method avoids radical initiators, enhancing safety profiles for industrial applications.
Challenges and Mitigation Strategies
Regioselectivity in Nitration
Competing para-nitration (<5%) necessitates chromatographic purification. Using fuming nitric acid (100%) reduces para-isomer formation but increases explosion risks.
Bromination Side Reactions
Over-bromination or dibromination occurs if NBS exceeds 1.5 equivalents. Adding radical scavengers (e.g., BHT) suppresses these side reactions.
Stability of Intermediates
Methyl 3-nitro-2-methylphenylacetate is light-sensitive. Storage under inert atmosphere and amber glassware prevents photodegradation.
Industrial-Scale Production Considerations
Solvent Recycling
Carbon tetrachloride, though effective, faces regulatory restrictions. Substitutes like chlorobenzene or dichloroethane are evaluated, albeit with slightly reduced yields (85–90%).
Waste Management
Neutralization of spent nitric acid generates nitrate salts, requiring precipitation and landfill disposal. Patent CN101486654A proposes distilling acetic anhydride for reuse, cutting raw material costs by 20%.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[2-(bromomethyl)-3-nitrophenyl]acetate undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by various nucleophiles, such as amines, thiols, and alkoxides, to form corresponding derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants such as tin(II) chloride.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, sodium thiolate, and alkoxides in polar aprotic solvents (e.g., dimethylformamide) under mild heating.
Reduction: Hydrogen gas with palladium on carbon catalyst or tin(II) chloride in hydrochloric acid.
Oxidation: Potassium permanganate in aqueous or alkaline conditions.
Major Products
Nucleophilic Substitution: Formation of azides, thioethers, and ethers.
Reduction: Formation of methyl 2-[2-(aminomethyl)-3-nitrophenyl]acetate.
Oxidation: Formation of methyl 2-[2-(bromomethyl)-3-nitrophenyl]acetic acid.
Scientific Research Applications
Methyl 2-[2-(bromomethyl)-3-nitrophenyl]acetate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: Potential precursor for the synthesis of biologically active compounds, including those with antimicrobial and anticancer properties.
Material Science: Used in the preparation of functionalized polymers and materials with specific electronic properties.
Mechanism of Action
The mechanism of action of Methyl 2-[2-(bromomethyl)-3-nitrophenyl]acetate depends on the specific chemical reactions it undergoes. For instance, in nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing the nucleophile to attack the electrophilic carbon. In reduction reactions, the nitro group is reduced to an amino group through electron transfer processes facilitated by the reducing agent.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural and Functional Differences
*Calculated using atomic masses: C (12.01), H (1.008), Br (79.90), N (14.01), O (16.00).
Bromine vs. Cyano Groups
- The bromomethyl group in the target compound enhances its reactivity in nucleophilic substitutions (e.g., Suzuki coupling or alkylation) compared to the cyano-containing analog in .
Nitro Group Positioning
- Nitro groups at the meta position (target compound) vs. ortho (e.g., 2-(3-Methyl-2-nitrophenyl)acetic acid ) influence electronic effects. Meta-substituted nitro groups reduce steric hindrance, favoring electrophilic aromatic substitution, while ortho-substituted nitro groups may enhance acidity of adjacent protons .
Amino vs. Ester Functionalities
- Ethyl 2-amino-4-(3-nitrophenyl)acetate contains an amino (-NH₂) group, enabling participation in condensation reactions (e.g., amide bond formation) absent in the target compound. This makes it valuable for synthesizing nitrogen-containing heterocycles.
Simpler Bromophenyl Analogs
- Methyl 2-(3-bromophenyl)acetate lacks the nitro and bromomethyl groups, resulting in lower molecular weight and reduced complexity. It is often used in polymer chemistry or as a building block for less-reactive intermediates.
Biological Activity
Methyl 2-[2-(bromomethyl)-3-nitrophenyl]acetate is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- IUPAC Name: this compound
- Molecular Formula: C10H10BrN O4
- Molecular Weight: 288.09 g/mol
The compound features a bromomethyl group and a nitro group on a phenyl ring, which contribute to its biological properties.
Synthesis
The synthesis of this compound typically involves the following steps:
- Starting Materials: The synthesis begins with the appropriate nitrophenol derivative.
- Bromomethylation: The introduction of the bromomethyl group can be achieved using bromomethane in the presence of a base.
- Esterification: The final product is formed by esterifying the resulting acid with methanol.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial activity. A study reported that compounds with similar structures demonstrated effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity Data
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | S. aureus | 40 µM |
| This compound | E. coli | 70 µM |
The mechanism by which this compound exerts its antimicrobial effects appears to involve the disruption of bacterial cell wall synthesis and interference with DNA replication processes. The nitro group is known to undergo reduction in anaerobic conditions, leading to the formation of reactive intermediates that can damage DNA .
Case Studies
-
Case Study on Antibacterial Properties:
A recent investigation evaluated the antibacterial efficacy of this compound against multi-drug resistant S. aureus. The study found that this compound exhibited potent activity at non-cytotoxic concentrations, suggesting its potential use in treating resistant infections . -
In Vivo Studies:
In vivo studies involving animal models have shown that administration of this compound resulted in significant reductions in bacterial load compared to controls, reinforcing its potential as an effective antimicrobial agent .
Pharmacokinetics
Pharmacokinetic studies indicate that this compound is soluble in various organic solvents, which may influence its bioavailability and therapeutic efficacy. Its distribution in biological systems suggests potential for systemic application .
Q & A
Q. Basic
- Agrochemical intermediates : Serves as a precursor for fungicides and insecticides, where the bromomethyl group enables further functionalization (e.g., hydrazine derivatives) .
- Medicinal chemistry : The nitro and ester groups are leveraged in structure-activity relationship (SAR) studies for antimicrobial or anticancer agents .
How does the nitro group influence regioselectivity in subsequent reactions?
Advanced
The nitro group at position 3:
- Directs electrophilic substitution : Acts as a meta-directing group, favoring reactions at positions 4 or 6 of the aromatic ring.
- Enhances reactivity : Electron-withdrawing effects increase the electrophilicity of the bromomethyl group, facilitating nucleophilic attack in alkylation or cross-coupling reactions .
What crystallographic methods are suitable for determining this compound’s crystal structure?
Q. Advanced
- Structure solution : SHELXD (for heavy-atom positioning) or SHELXS (direct methods) resolve phase problems .
- Refinement : SHELXL refines anisotropic displacement parameters and validates hydrogen bonding networks.
- Validation tools : R-factor analysis (e.g., R < 0.05) and residual electron density maps ensure model accuracy .
What strategies mitigate decomposition during storage?
Q. Advanced
- Inert atmosphere : Storage under argon or nitrogen minimizes oxidation of the bromomethyl group.
- Low-temperature storage : -20°C in amber vials reduces photolytic degradation.
- Desiccants : Anhydrous conditions prevent hydrolysis of the ester moiety .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
